![molecular formula C6H9BrN4O B2783752 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 957006-07-4](/img/structure/B2783752.png)
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
The compound has been explored for its potential in the synthesis of fused pyrazolo-thiazoles and thiazines, which are of interest in medicinal chemistry due to their antitumor properties . These structures are valuable as they often exhibit higher specificity and lower toxicity, making them promising candidates for anticancer drugs.
Organic Synthesis: Pyrazole Derivatives
In organic synthesis, this compound serves as a precursor for the construction of pyrazole derivatives . Pyrazoles are significant in the synthesis of various pharmaceuticals and have been used to create a wide range of biologically active compounds, including inhibitors and other pharmacologically relevant entities.
Drug Development: Tuberculosis Treatment
Research has indicated the use of this compound in the development of imidazole derivatives with anti-tubercular activity . These derivatives have shown potent activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis.
Biochemistry: Enzyme Inhibition
The compound’s derivatives have been utilized in the study of enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents . This research can lead to the discovery of new drugs targeting specific biochemical processes.
Pharmacology: Heterocyclic Compounds
In pharmacology, heterocyclic compounds like those derived from this compound are essential for creating drugs with a variety of biological activities . These activities include antibacterial, antiviral, and anti-inflammatory effects, which are central to many pharmacological treatments.
Material Science: Synthesis of Bipyrazoles
The compound is used in material science for the synthesis of bipyrazoles, which are important in creating new materials with specific electronic and structural properties . These materials can be used in a range of applications, from electronics to advanced coatings.
Bioactive Compound Synthesis: Antiparasitic and Antibacterial Agents
Its derivatives have shown promise in the synthesis of bioactive compounds with antiparasitic and antibacterial activities . This is particularly relevant in the search for new treatments for infectious diseases that are resistant to current medications.
Chemical Biology: Molecular Probes
In chemical biology, the compound can be modified to create molecular probes that bind to specific biological targets . These probes are useful tools for investigating cellular processes and can aid in the diagnosis of diseases.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Related pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
A similar compound has shown superior antipromastigote activity , suggesting that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide might have similar effects.
properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUELVQGTNAJFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide |
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